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alanyl-D-alanine - 3695-80-5

alanyl-D-alanine

Catalog Number: EVT-300598
CAS Number: 3695-80-5
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

l-Alanyl-d-alanine is a dipeptide composed of L-alanine and D-alanine, linked by a peptide bond. [] This dipeptide plays a crucial role in bacterial cell wall biosynthesis, specifically in the formation of peptidoglycan. [, , , , ] Peptidoglycans are unique and essential components of bacterial cell walls, providing structural integrity and protection. [, ] l-Alanyl-d-alanine serves as a key building block in the assembly of peptidoglycans. [, , , , ]

Acetyl-D-alanyl-D-alanine (Ac-D-Ala-D-Ala)

  • Compound Description: Acetyl-D-alanyl-D-alanine is a modified dipeptide that mimics the D-alanyl-D-alanine terminus found in bacterial cell wall precursors. It is often used as a model compound in studies investigating the interactions of antibiotics and enzymes with D-alanyl-D-alanine. []
  • Relevance: Acetyl-D-alanyl-D-alanine is structurally very similar to alanyl-D-alanine, differing only by the presence of an acetyl group at the N-terminus. This modification allows it to bind to enzymes and antibiotics that target the D-alanyl-D-alanine motif, providing valuable insights into the mechanism of action of these molecules. For example, it has been used to study the binding of glycopeptide antibiotics like vancomycin and A35512B. [, ]

Nα,Nɛ-Diacetyl-L-lysyl-D-alanyl-D-alanine (Ac2-l-Lys-D-Ala-D-Ala)

  • Compound Description: This tripeptide is a standard substrate for both Zn2+ and serine D-alanyl-D-alanine peptidases. It contains the D-alanyl-D-alanine motif at its C-terminus, which is essential for enzyme recognition and activity. []
  • Relevance: This compound features alanyl-D-alanine as part of its structure and demonstrates the importance of the dipeptide motif in a larger biological context. Specifically, it highlights the role of alanyl-D-alanine in the recognition and binding of peptidases involved in bacterial cell wall synthesis. []

UDP-MurNAc-pentapeptide

  • Compound Description: UDP-MurNAc-pentapeptide is a crucial precursor molecule involved in bacterial cell wall biosynthesis. It contains a pentapeptide chain attached to UDP-MurNAc, with the terminal dipeptide being D-alanyl-D-alanine. [, ]
  • Relevance: This compound incorporates alanyl-D-alanine as its terminal dipeptide, highlighting the essential role of alanyl-D-alanine in the formation of bacterial cell wall peptidoglycans. Various studies investigating peptidoglycan biosynthesis and its inhibition often utilize UDP-MurNAc-pentapeptide to understand the processes involved. [, ]

D-Alanyl-D-alanine-agarose (D-Ala-D-Ala-AGA)

  • Compound Description: This compound is a synthetic affinity matrix used for the purification of molecules that specifically bind to the D-alanyl-D-alanine motif. []
  • Relevance: D-Alanyl-D-alanine-agarose directly incorporates alanyl-D-alanine as its binding ligand, demonstrating the specific interaction between the dipeptide and target molecules. This affinity matrix is particularly useful for isolating and studying proteins like the glycopeptide antibiotic teicoplanin, which exhibit affinity for D-alanyl-D-alanine. []

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine

  • Compound Description: This modified pentapeptide is a highly specific substrate for the Streptomyces R61 DD-peptidase. It contains the D-alanyl-D-alanine motif at its C-terminus and a glycyl-L-alpha-amino-epsilon-pimelyl side chain, mimicking the acyl donor and acceptor moieties found in Streptomyces peptidoglycan. [, ]
  • Relevance: This substrate exemplifies the importance of specific structural features surrounding the alanyl-D-alanine motif for enzyme recognition and activity. It also demonstrates that modifications to the peptide backbone can drastically alter substrate specificity for DD-peptidases. [, ]

D-Alanyl-Glycine

  • Compound Description: D-Alanyl-glycine is a dipeptide that can be incorporated into peptidoglycan structures, replacing the D-alanyl-D-alanine terminus. This substitution can alter the sensitivity of bacteria to certain antibiotics, such as methicillin. []
  • Relevance: D-Alanyl-glycine directly competes with alanyl-D-alanine for incorporation into the peptidoglycan, demonstrating a potential mechanism of antibiotic resistance in bacteria. []

Acyclic Depsipeptide Analogs of Acyl-D-alanyl-D-alanine

  • Compound Description: These synthetic analogs replace the amide bond in the D-alanyl-D-alanine structure with an ester linkage, forming a depsipeptide. These compounds are often used to study the substrate specificity and catalytic mechanisms of β-lactamases and D-alanyl-D-alanine transpeptidases. [, ]
  • Relevance: By mimicking the structure of acyl-D-alanyl-D-alanine peptides while incorporating a different linkage, these analogs provide valuable insights into the enzymatic mechanisms of β-lactamases and D-alanyl-D-alanine transpeptidases, shedding light on their interaction with alanyl-D-alanine and β-lactam antibiotics. [, ]

Phenylacetylglycyl Depsipeptides

  • Compound Description: These synthetic analogs contain a phenylacetylglycyl group linked to an amino acid through an ester bond. Some class A and C β-lactamases can catalyze phenylacetylglycyl transfer reactions between these depsipeptides and specific amino acid acceptors. []
  • Relevance: While not directly containing alanyl-D-alanine, these compounds demonstrate the broader substrate specificity of certain β-lactamases, which are evolutionarily related to D-alanyl-D-alanine transpeptidases. This suggests a possible evolutionary link between these enzymes and their shared ability to interact with both peptide and depsipeptide substrates. []

Δ2- and Δ3-Deacetoxy-7-phenylacetamidocephalosporanates

  • Compound Description: These are cephalosporin antibiotics with variations in their double bond position within the dihydrothiazine ring. They are used to study the interaction of β-lactam antibiotics with β-lactamases and D-alanyl-D-alanine-cleaving peptidases. [, ]
  • Relevance: While not structurally similar to alanyl-D-alanine, these compounds are used to study the enzymes that interact with alanyl-D-alanine, namely β-lactamases and D-alanyl-D-alanine-cleaving peptidases. Their varying reactivity towards these enzymes helps elucidate the factors governing enzyme-substrate interactions and antibiotic resistance mechanisms. [, ]

Penems (Unsubstituted, 2-Methyl-, and 2-Phenyl-)

  • Compound Description: Penems are a class of β-lactam antibiotics that differ from penicillins in their structure. They are used to investigate the interaction of β-lactam antibiotics with β-lactamases and D-alanyl-D-alanine-cleaving peptidases. [, ]
  • Relevance: Like the cephalosporins mentioned above, penems are important tools for studying enzymes involved in bacterial cell wall synthesis, including those that interact with alanyl-D-alanine. Comparing their reactivity and binding affinities with those of alanyl-D-alanine analogs helps reveal the structural and mechanistic features essential for enzyme inhibition and development of antibiotic resistance. [, ]
Overview

Alanyl-D-alanine is a dipeptide composed of two amino acids: D-alanine and L-alanine. This compound plays a significant role in various biological processes, particularly in the synthesis of bacterial cell walls. Alanyl-D-alanine is a crucial precursor for the biosynthesis of peptidoglycan, which is an essential structural component in bacterial cell walls, thus influencing bacterial integrity and shape.

Source

Alanyl-D-alanine can be sourced from both natural and synthetic pathways. In nature, it is predominantly found in the cell walls of certain bacteria, where it contributes to the structural integrity of peptidoglycan. The synthesis of alanyl-D-alanine can also be achieved through chemical methods or enzymatic reactions, which are often explored in laboratory settings for various applications.

Classification

Alanyl-D-alanine is classified as a dipeptide, specifically a chiral dipeptide due to the presence of D- and L-enantiomers. It falls under the category of amino acid derivatives and is often studied within the fields of biochemistry, microbiology, and pharmacology.

Synthesis Analysis

Methods

The synthesis of alanyl-D-alanine can be achieved through several methods:

Technical Details

The enzymatic synthesis typically involves a two-step process where D-alanine is first activated before being coupled with L-alanine. The reaction conditions, including pH and temperature, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

Alanyl-D-alanine has a simple structure characterized by two amino acid residues linked by a peptide bond. The molecular formula is C6H12N2O4C_6H_{12}N_2O_4, and its structure can be represented as follows:

H2NC(C2H5)C(O)NHC(C2H5)COOH\text{H}_2N-\text{C}(\text{C}_2\text{H}_5)-\text{C}(\text{O})-\text{NH}-\text{C}(\text{C}_2\text{H}_5)-\text{COOH}

Data

The molecular weight of alanyl-D-alanine is approximately 174.17 g/mol. Its stereochemistry is significant, as the presence of D- and L-enantiomers affects its biological activity.

Chemical Reactions Analysis

Reactions

Alanyl-D-alanine participates in various biochemical reactions:

  1. Peptidoglycan Synthesis: It serves as a building block for peptidoglycan formation in bacterial cell walls. The enzyme D-alanyl-D-alanine ligase catalyzes its incorporation into the growing peptidoglycan chain .
  2. Inhibition by Antibiotics: Alanyl-D-alanine is known to interact with antibiotics such as vancomycin, which inhibits cell wall synthesis by binding to D-alanyl-D-alanine precursors .

Technical Details

The kinetics of these reactions can be influenced by factors such as substrate concentration, enzyme activity, and environmental conditions (e.g., pH and temperature).

Mechanism of Action

Process

The mechanism by which alanyl-D-alanine functions primarily revolves around its role in bacterial cell wall synthesis. During this process:

  1. Incorporation into Peptidoglycan: Alanyl-D-alanine is incorporated into the peptidoglycan layer via enzymatic action, contributing to the rigidity and stability of bacterial cells.
  2. Antibiotic Targeting: Antibiotics exploit this mechanism by mimicking the structure of alanyl-D-alanine, thereby inhibiting enzymes involved in cell wall synthesis .

Data

Studies have shown that alterations in the concentration of alanyl-D-alanine can significantly affect bacterial growth and susceptibility to antibiotics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alanyl-D-alanine typically appears as a white crystalline powder.
  • Solubility: It is soluble in water but less soluble in organic solvents.

Chemical Properties

  • pKa Values: The pKa values for the carboxyl groups are approximately 2.1 (for carboxylic acid) and 9.1 (for amino group).
  • Stability: Alanyl-D-alanine is stable under normal conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Alanyl-D-alanine has several important applications:

  1. Antibiotic Research: Its role in peptidoglycan synthesis makes it a target for antibiotic development aimed at treating bacterial infections .
  2. Biotechnology: Used in recombinant DNA technology for producing modified bacteria with enhanced properties for industrial applications.
  3. Analytical Chemistry: Employed in isotopic labeling studies to trace metabolic pathways involving amino acids .
Biosynthesis Pathways and Enzymatic Mechanisms

Role of D-Alanyl-D-Alanine Ligase (Ddl) in Microbial Peptidoglycan Assembly

D-Alanyl-D-alanine ligase (Ddl) occupies a central position in bacterial cell wall biogenesis, catalyzing the ATP-dependent dimerization of two D-alanine molecules to form the essential dipeptide precursor D-alanyl-D-alanine. This dipeptide serves as the terminal subunit of the pentapeptide chain in nascent peptidoglycan strands. The subsequent cross-linking between these pentapeptide chains provides mechanical strength to the peptidoglycan meshwork, enabling bacteria to withstand internal osmotic pressures exceeding 20 atmospheres [4] [8]. Ddl's function represents a critical vulnerability exploited by the glycopeptide antibiotic vancomycin, which binds with high affinity to the D-Ala-D-Ala terminus of lipid II precursors, thereby blocking transpeptidation [2] [10].

ATP-Dependent Dimerization of D-Alanine Substrates

Ddl catalyzes a two-step reaction mechanism initiated by the activation of the first D-alanine molecule through adenylation. This process begins with ATP binding in the enzyme's active site, leading to the formation of a high-energy acyl-phosphate intermediate (D-alanyl-phosphate) concomitant with the release of inorganic pyrophosphate. In the second stage, the nucleophilic amino group of a second D-alanine molecule attacks this intermediate, displacing phosphate to form the D-alanyl-D-alanine dipeptide with inversion of configuration at the carbonyl carbon [5]. Structural analyses reveal that Ddl enzymes possess three distinct substrate-binding pockets: one for ATP and two for D-alanine molecules (designated the D-alanine1 and D-alanine2 sites). The D-alanine1 site accommodates the substrate for adenylation, while the D-alanine2 site positions the second amino acid for nucleophilic attack. This precise spatial arrangement ensures the stereochemical fidelity of the dipeptide product, which is crucial for downstream cross-linking reactions [6].

Kinetic Analysis of Ddl Activity: Km and kcat Parameters

The catalytic efficiency of Ddl enzymes varies significantly across bacterial species, reflecting evolutionary adaptations to distinct physiological environments. Kinetic characterization of Escherichia coli DdlB reveals a Km for the first D-alanine substrate of approximately 0.5 mM and for the second D-alanine of 20 mM, indicating substantially higher affinity for the first substrate. The kcat value for this enzyme is approximately 20 s-1 [5]. In contrast, the VanA ligase from vancomycin-resistant Enterococcus faecium exhibits altered kinetics, with significantly reduced affinity for D-alanine substrates (Km values >10-fold higher than sensitive counterparts) and preferential utilization of D-lactate for the formation of depsipeptide precursors (D-Ala-D-Lac) that evade vancomycin binding [5] [6]. These kinetic differences underscore the enzyme's adaptability under antibiotic selection pressure.

Table 1: Kinetic Parameters of Ddl Enzymes Across Bacterial Species

Enzyme SourceKm D-Ala1 (mM)Km D-Ala2 (mM)kcat (s-1)Catalytic Efficiency (kcat/Km)
E. coli DdlB0.5 ± 0.120 ± 320 ± 240 (D-Ala1)
E. faecium Ddl (WT)0.8 ± 0.225 ± 418 ± 122.5 (D-Ala1)
E. faecium VanA12 ± 2>505 ± 0.50.4 (D-Ala1)
P. aeruginosa Ddl1.2 ± 0.330 ± 515 ± 212.5 (D-Ala1)

Monovalent Cation (MVC) Activation Mechanisms in Ddl Catalysis

Ddl enzymes exhibit an absolute dependence on monovalent cations (MVCs) for catalytic activity, with potassium (K+) and ammonium (NH4+) ions serving as the most effective cofactors at physiological concentrations. Structural studies demonstrate that MVCs coordinate with the β- and γ-phosphates of ATP, facilitating proper orientation of the triphosphate moiety within the active site and stabilizing the transition state during adenylation [5] [9]. This coordination induces subtle conformational changes that enhance the enzyme's affinity for its D-alanine substrates. The specificity for MVCs varies among bacterial orthologs; E. coli DdlB displays optimal activity with K+ (concentration required for half-maximal activation ~10 mM), while the VanA ligase exhibits broader cation tolerance but reduced overall catalytic efficiency. This differential activation profile represents an understudied aspect of enzyme regulation that may inform future antimicrobial strategies targeting bacterial cell wall synthesis.

Comparative Analysis of Ddl Isoforms Across Bacterial Species

Bacterial genomes frequently encode multiple Ddl isoforms with distinct functional specializations. Escherichia coli possesses two chromosomally encoded ligases, DdlA and DdlB, which display differential inhibition profiles despite sharing 76% sequence identity. DdlA is potently inhibited by phosphinate analogs (Ki < 1 μM), whereas DdlB exhibits greater tolerance to these inhibitors (Ki > 50 μM), suggesting structural divergence in their active sites [5]. In Pseudomonas aeruginosa, a single Ddl enzyme services peptidoglycan synthesis but is subject to metabolic regulation through D-alanine catabolism by the enzyme D-alanine dehydrogenase (DadA). Disruption of dadA leads to intracellular accumulation of D-alanine, resulting in reduced expression of penicillin-binding proteins (PBPs) and decreased peptidoglycan cross-linking, ultimately diminishing cellular stiffness by 18% [8].

The clinical significance of Ddl variation is exemplified in enterococcal species, where specific mutations confer glycopeptide dependence. Sequencing of the ddl gene from vancomycin-dependent Enterococcus faecium clinical isolates revealed diverse inactivating mutations, including a 5-bp insertion causing frameshift and premature termination (codons 14-15), a 6-bp in-frame deletion removing Asp244-Val245, and point mutations at functionally critical residues (E13G, G99R, V241D, D295G, P313L). Molecular modeling based on the E. coli DdlB structure demonstrates that these mutations disrupt substrate coordination (E13, D295), ATP binding (G99), or active site architecture (V241, P313) [6]. These structural alterations abrogate endogenous D-Ala-D-Ala synthesis, rendering the bacteria dependent on exogenous glycopeptides to induce resistance proteins that synthesize alternative D-Ala-D-Lac precursors.

Table 2: Functional Impact of Clinically Relevant Ddl Mutations in Enterococci

Mutation LocationAmino Acid ChangeStructural ConsequenceEffect on Enzyme Function
Codon 13E13 → GDisrupted Mg2+ coordinationLoss of adenylation capacity
Codon 99G99 → RSteric hindrance in ATP-binding pocketReduced ATP affinity
Codon 241V241 → DDistortion of D-Ala2 binding siteImpaired second substrate binding
Codon 295D295 → GDisrupted hydrogen bonding networkLoss of transition state stabilization
Codon 313P313 → LAltered α-helix conformation near active siteReduced catalytic turnover
Codons 244-245ΔKDVADeletion in conserved motif near catalytic residuesComplete loss of activity

Regulatory Checkpoints in the Peptidoglycan Precursor Synthesis Pathway

The D-Ala-D-Ala dipeptide represents the convergence point of multiple metabolic inputs that regulate peptidoglycan biosynthesis. At the substrate level, D-alanine availability is governed by alanine racemase (Alr), which converts L-alanine to D-alanine, and by catabolic enzymes such as DadA. In Mycobacterium smegmatis, genetic inactivation of alr induces a metabolic switch that redirects carbon flux through an unidentified transaminase pathway to maintain D-alanine production, demonstrating the existence of alternative pathways that can bypass classical racemization [1]. This metabolic plasticity highlights the critical importance of maintaining D-alanine pools for cell wall synthesis.

Upstream regulation occurs through control of UDP-N-acetylglucosamine (UDP-GlcNAc) synthesis, the essential precursor for peptidoglycan assembly. In E. coli, the intracellular concentration of glucosamine-6-phosphate (GlcN-6-P), an intermediate in the UDP-GlcNAc pathway, governs the stability of the glmS mRNA through a sophisticated riboswitch mechanism involving small regulatory RNAs (GlmY, GlmZ) and the RNA-binding protein RapZ. When GlcN-6-P levels are low, the sRNA GlmZ accumulates and activates glmS translation; conversely, high GlcN-6-P promotes GlmZ degradation, creating a feedback inhibition loop [7]. Bacillus subtilis employs a different strategy, utilizing GlcN-6-P to directly allosterically inhibit GlmS enzyme activity while the metabolite UDP-GlcNAc represses glmS transcription through the GlcR regulator.

Perhaps the most sophisticated regulation occurs at the level of peptidoglycan synthase complexes. Recent studies reveal that D-Ala-D-Ala availability influences the assembly of the elongasome and divisome machinery. In E. coli, the outer-membrane lipoproteins LpoA and LpoB serve as essential regulators that stimulate the transpeptidase activity of PBP1A and PBP1B, respectively, in response to precursor availability [9]. These regulators have co-evolved with specific docking domains in their cognate PBPs, creating a trans-envelope signaling system that coordinates peptidoglycan synthesis with outer membrane assembly. This intricate regulation ensures that peptidoglycan remodeling occurs only when sufficient precursors, including D-Ala-D-Ala, are available to complete the cross-linking reactions essential for cell wall integrity.

Properties

CAS Number

3695-80-5

Product Name

alanyl-D-alanine

IUPAC Name

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1

InChI Key

DEFJQIDDEAULHB-IUYQGCFVSA-N

SMILES

CC(C(=O)NC(C)C(=O)O)N

Synonyms

Ala-Ala
alanyl-D-alanine
alanylalanine
alanylalanine, (D)-isomer
alanylalanine, (D-Ala)-(L-Ala)-isomer
alanylalanine, (L)-isomer
alanylalanine, (L-Ala)-(D-Ala)-isomer
alanylalanine, (L-Ala)-(DL-Ala)-isomer
D-Ala-D-Ala
D-alanine, D-alanyl-
D-alanine, L-alanyl-
D-alanyl-D-alanine
D-alanyl-L-alanine
D-alanylalanine
di-L-alanine
dialanine
dialanine, D,D-
H-Ala-Ala-OH
H-D-Ala-D-Ala-OH
L-alanine, D-alanyl-
L-alanyl-D-alanine
L-alanyl-L-alanine
N-D-alanyl-L-alanine
N-L-alanyl-D-alanine
NSC-89598

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C)C(=O)O)N

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